6-Chloro-N-(2,6-dichlorophenyl)pyrazine-2-carboxamide

Antitubercular screening M. tuberculosis H37Rv Pyrazinamide analogs

SAR studies on chlorinated N-phenylpyrazine-2-carboxamides risk false positives without a true inactive reference. This 2,6-dichloro congener provides: - 0% inhibition vs. M. tuberculosis H37Rv & MIC >250 µmol/L (T. mentagrophytes) - PET inhibition IC50 of 829.3 µmol/L (inactive endpoint) - Sharp mp 178.0-179.2°C; ≥98% purity for HPLC method development. Shipped globally as a certified negative control.

Molecular Formula C11H6Cl3N3O
Molecular Weight 302.5 g/mol
Cat. No. B12338823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-N-(2,6-dichlorophenyl)pyrazine-2-carboxamide
Molecular FormulaC11H6Cl3N3O
Molecular Weight302.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)NC(=O)C2=CN=CC(=N2)Cl)Cl
InChIInChI=1S/C11H6Cl3N3O/c12-6-2-1-3-7(13)10(6)17-11(18)8-4-15-5-9(14)16-8/h1-5H,(H,17,18)
InChIKeyHGTWYPDVXLQGIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-N-(2,6-dichlorophenyl)pyrazine-2-carboxamide: Identity & Procurement Profile


6-Chloro-N-(2,6-dichlorophenyl)pyrazine-2-carboxamide (CAS 1256503‑82‑8) is a trichlorinated pyrazine‑2‑carboxamide derivative featuring a 6‑chloro substitution on the pyrazine ring and a 2,6‑dichlorophenyl moiety on the amide nitrogen [REFS‑1]. It is one of a series of sixteen chlorinated N‑phenylpyrazine‑2‑carboxamides synthesized and comparatively profiled for antimycobacterial, antifungal and photosynthesis‑inhibiting activities, providing a unique benchmark for structure‑activity relationship (SAR) studies in this chemical space [REFS‑1].

Why In-Class Substitution Fails for This Pyrazine-2-carboxamide


Within the chlorinated N‑phenylpyrazine‑2‑carboxamide series, a change in the chlorine substitution pattern on the aniline ring drives profound, quantifiable shifts in bioactivity—from moderate antimycobacterial inhibition to complete inactivity—despite identical pyrazine core substitution [REFS‑1]. The 2,6‑dichloro isomer consistently yields null or marginal responses across three mechanistically distinct assays, whereas the 4‑chloro and 3,4‑dichloro congeners retain measurable activity [REFS‑1]. Consequently, simple replacement of 6‑chloro‑N‑(2,6‑dichlorophenyl)pyrazine‑2‑carboxamide with another in‑class compound without confirmatory data risks invalidating SAR conclusions, assay calibration, or negative‑control benchmarking.

Head-to-Head Quantitative Evidence for Compound Selection


Antimycobacterial Activity vs. 4-Chlorophenyl Analog

In a primary screen against Mycobacterium tuberculosis H37Rv at 6.25 µg/mL, 6‑chloro‑N‑(2,6‑dichlorophenyl)pyrazine‑2‑carboxamide showed 0 % inhibition, whereas 6‑chloro‑N‑(4‑chlorophenyl)pyrazine‑2‑carboxamide (compound 6) produced 65 % inhibition under identical conditions [REFS‑1]. The standard pyrazinamide (PZA) control exhibited an MIC of 12.5 µg/mL [REFS‑1].

Antitubercular screening M. tuberculosis H37Rv Pyrazinamide analogs

Antifungal Potency Against Trichophyton mentagrophytes

Against Trichophyton mentagrophytes, 6‑chloro‑N‑(2,6‑dichlorophenyl)pyrazine‑2‑carboxamide exhibited MIC values >250 µmol/L at both 72 h and 120 h time points, while the most potent series member, 6‑chloro‑5‑tert‑butyl‑N‑(3,4‑dichlorophenyl)pyrazine‑2‑carboxamide (compound 16), recorded an MIC of 62.5 µmol/L [REFS‑1]. The fluconazole standard gave MICs of 1.95/3.91 µmol/L [REFS‑1].

Antifungal susceptibility Trichophyton mentagrophytes Dermatophyte

Photosynthetic Electron Transport Inhibition Potency

In spinach chloroplasts (Spinacia oleracea L.), 6‑chloro‑N‑(2,6‑dichlorophenyl)pyrazine‑2‑carboxamide inhibited photosynthetic electron transport with an IC50 of 829.3 µmol/L, which is 19‑fold higher (i.e., less potent) than the IC50 of 43.0 µmol/L for 6‑chloro‑5‑tert‑butyl‑N‑(4‑chlorophenyl)pyrazine‑2‑carboxamide (compound 8) and >430‑fold higher than the DCMU standard (IC50 1.9 µmol/L) [REFS‑1].

Photosynthesis inhibition Spinach chloroplasts Hill reaction

Melting Point and Purity as Batch Consistency Markers

The compound is a crystalline solid with a reported melting point of 178.0–179.2 °C and a synthesis yield of 78 % [REFS‑1]. Commercial suppliers list purities of 98 % (HPLC) [REFS‑2]. In contrast, the unsubstituted parent N‑(2,6‑dichlorophenyl)pyrazine‑2‑carboxamide (compound 9, 0 % antimycobacterial inhibition) melts at 151.0–152.0 °C and was obtained in 66 % yield, reflecting the electronic and steric influence of the additional 6‑chloro atom on crystal packing and reactivity [REFS‑1].

Compound characterization Melting point Analytical standard

Defined Application Scenarios Based on Quantitative Evidence


SAR Panel Negative Control for Antimycobacterial and Antifungal Screening

Because 6‑chloro‑N‑(2,6‑dichlorophenyl)pyrazine‑2‑carboxamide yields 0 % inhibition against M. tuberculosis H37Rv and an MIC >250 µmol/L against T. mentagrophytes, it serves as a documented inactive reference point when profiling novel pyrazine‑2‑carboxamide analogs [REFS‑1]. Including this compound in screening libraries enables clear demarcation between active and inactive substitution patterns, preventing false‑positive triaging of 2,6‑dichloro derivatives.

Photosynthesis Research Tool for SAR Elucidation

With an IC50 of 829.3 µmol/L in the spinach chloroplast PET assay—19‑fold weaker than the most potent analog—this compound defines the low‑activity endpoint for chlorinated N‑phenylpyrazine‑2‑carboxamides in herbicide discovery programs [REFS‑1]. It can be used to calibrate high‑throughput PET inhibition assays or to investigate the contribution of the 2,6‑dichloro substitution to electron‑transport disruption.

Analytical Reference Standard with Characterized Properties

The compound's sharp melting point (178.0–179.2 °C) and commercial availability at ≥98 % purity [REFS‑1][REFS‑2] make it suitable as a reference standard for HPLC method development, forced degradation studies, or as a system suitability standard when analyzing chlorinated pyrazinecarboxamide mixtures in pharmaceutical or agrochemical QC laboratories.

Medicinal Chemistry Scaffold for Derivatization

Despite its inactivity in the tested assays, the 2,6‑dichlorophenyl motif combined with the 6‑chloropyrazine core provides a synthetically accessible scaffold for late‑stage functionalization [REFS‑1]. Researchers seeking to install solubilizing groups, bioconjugation handles, or prodrug moieties at the pyrazine 5‑position can start from this compound, leveraging the existing 78 % synthetic yield and well‑described spectroscopic data as a baseline for new analogue series.

Quote Request

Request a Quote for 6-Chloro-N-(2,6-dichlorophenyl)pyrazine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.